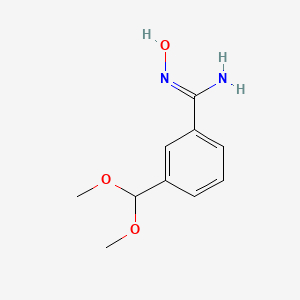
3-(Dimethoxymethyl)-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide: is an organic compound that features a benzenecarboximidamide core with a dimethoxymethyl group and a hydroxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, which can be carried out using hydrogen peroxide or other suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dimethoxymethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-N’-hydroxybenzenecarboximidamide
- 3-(Ethoxymethyl)-N’-hydroxybenzenecarboximidamide
- 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboxamide
Uniqueness
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the dimethoxymethyl and hydroxy groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(15-2)8-5-3-4-7(6-8)9(11)12-13/h3-6,10,13H,1-2H3,(H2,11,12) |
InChI Key |
RISRLPACMWYLCG-UHFFFAOYSA-N |
Isomeric SMILES |
COC(C1=CC(=CC=C1)/C(=N/O)/N)OC |
Canonical SMILES |
COC(C1=CC(=CC=C1)C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


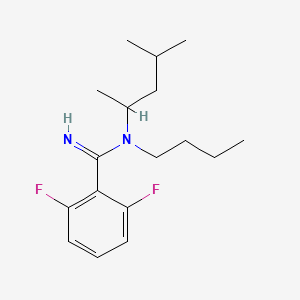
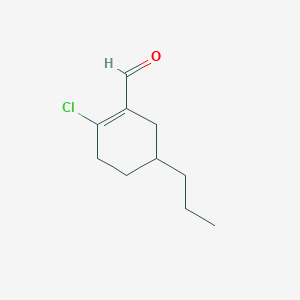

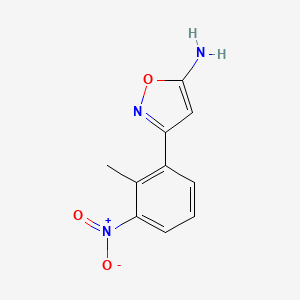
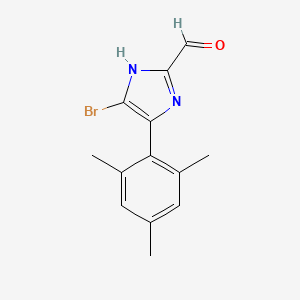
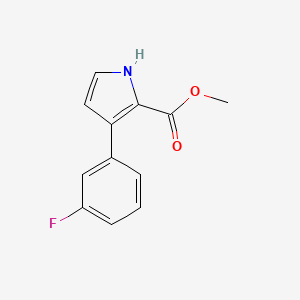
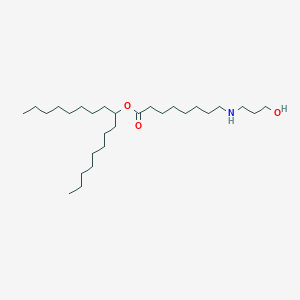
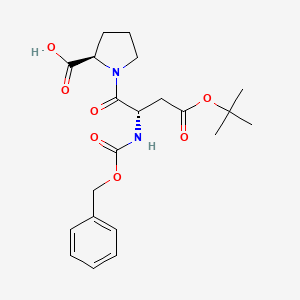
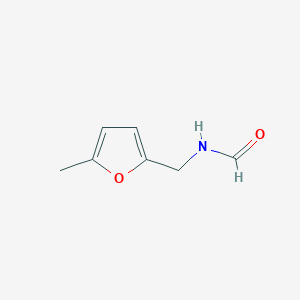
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
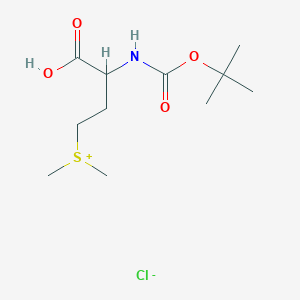
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
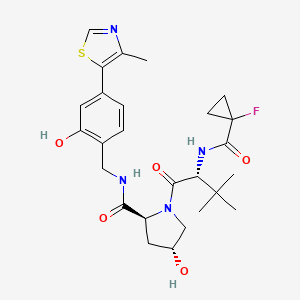
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
